molecular formula C11H16BNO5S B595650 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid CAS No. 1217501-53-5

2-Methyl-4-(morpholinosulfonyl)phenylboronic acid

Cat. No.: B595650
CAS No.: 1217501-53-5
M. Wt: 285.121
InChI Key: NHJXSFKMSZWBNM-UHFFFAOYSA-N
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Description

“2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO5S . It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .


Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are generally stable, readily prepared, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Boronic acids like “this compound” are often used in Suzuki cross-coupling reactions . They can also participate in Copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .

Scientific Research Applications

1. Cellulose Depolymerization

Phenylboronic acid derivatives, including structures similar to 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, have been utilized to hydrolytically dissolve and depolymerize cellulose in water at nearly neutral pH values. This process efficiently hydrolyzes cellulose to form water-soluble oligosaccharides, which is significant for various industrial applications such as biofuel production and material processing (Levi et al., 2016).

2. Chemical Synthesis Catalysis

Phenylboronic acid and its derivatives, akin to this compound, play a crucial role as catalysts in organic synthesis, such as the dehydrative amidation between carboxylic acids and amines. These compounds significantly influence the rate and selectivity of such reactions, making them valuable for pharmaceutical and chemical manufacturing (Wang et al., 2018).

3. Antitumor Activity

Derivatives of phenylboronic acid have shown promising results in antitumor activity. Compounds synthesized with structures related to this compound have been studied for their antitumor properties using techniques like the potato disk bioassay, indicating their potential as antitumor agents (Hadizadeh et al., 2007).

4. Crystal Engineering

Phenylboronic acids, including molecules structurally similar to this compound, are employed in crystal engineering to create molecular complexes. These compounds are crucial for the predictable construction of co-crystals and studying structural landscapes, which are vital in pharmaceutical design and material sciences (SeethaLekshmi et al., 2014).

5. Pharmaceutical Applications

Phenylboronic acid derivatives, like this compound, find applications in pharmaceuticals, particularly in the design and synthesis of supramolecular assemblies. These compounds interact with other molecules to form structures that can be used for drug delivery systems, imaging agents, and other medical applications (Pedireddi & Seethalekshmi, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-9-8-10(2-3-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJXSFKMSZWBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681596
Record name [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-53-5
Record name [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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